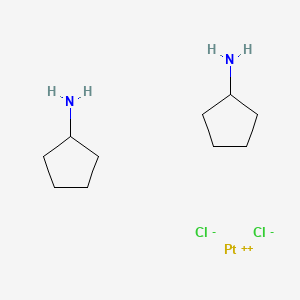
Dichlorobis(cyclopentylamine)platinum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlorobis(cyclopentylamine)platinum, also known as this compound, is a useful research compound. Its molecular formula is C10H22Cl2N2Pt and its molecular weight is 436.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cytotoxicity and Antitumor Activity
Dichlorobis(cyclopentylamine)platinum has been evaluated for its cytotoxic properties against various cancer cell lines. Key findings include:
- High Antitumor Activity : In vitro studies have shown that this compound exhibits potent antitumor activity, comparable to established platinum drugs like cisplatin and oxaliplatin. Its therapeutic index suggests a favorable balance between efficacy and toxicity .
- Cell Line Sensitivity : The compound has demonstrated variable sensitivity across different cancer cell lines, making it a candidate for further investigation in personalized medicine approaches .
Comparative Studies
Comparative studies highlight the unique properties of this compound relative to other platinum complexes:
| Compound Name | Solubility | Mechanism | Antitumor Activity |
|---|---|---|---|
| Cisplatin | Water-soluble | DNA cross-linking | High |
| Oxaliplatin | Water-soluble | DNA cross-linking | Moderate |
| This compound | Poorly soluble | DNA cross-linking | High |
The differences in solubility and mechanisms suggest that this compound may offer distinct advantages or disadvantages depending on the specific context of use in chemotherapy regimens.
Case Studies
Several case studies have documented the effects of this compound on cancer cells:
- Study on CHO Cells : A study investigated the induction of chromosome damage by this compound in CHO cells. The results indicated a log-linear relationship between chromatid aberration frequency and cell survival, reinforcing its classification as a potent cytotoxic agent .
- Combination Therapy with Radiation : Another study explored the compound's effects when combined with ionizing radiation, revealing enhanced cytotoxicity compared to radiation alone. This suggests potential for clinical applications in radiotherapy settings .
Propiedades
Número CAS |
38780-36-8 |
|---|---|
Fórmula molecular |
C10H22Cl2N2Pt |
Peso molecular |
436.3 g/mol |
Nombre IUPAC |
cyclopentanamine;platinum(2+);dichloride |
InChI |
InChI=1S/2C5H11N.2ClH.Pt/c2*6-5-3-1-2-4-5;;;/h2*5H,1-4,6H2;2*1H;/q;;;;+2/p-2 |
Clave InChI |
XKVGJMMDBBIVBQ-UHFFFAOYSA-L |
SMILES |
C1CCC(C1)N.C1CCC(C1)N.[Cl-].[Cl-].[Pt+2] |
SMILES canónico |
C1CCC(C1)N.C1CCC(C1)N.[Cl-].[Cl-].[Pt+2] |
Key on ui other cas no. |
56846-69-6 38780-36-8 |
Sinónimos |
cis-dichlorobis(cyclopentylamine)platinum dichlorobis(cyclopentylamine)platinum dichlorobis(cyclopentylamine)platinum, (SP-4-1)-isomer dichlorobis(cyclopentylamine)platinum, 195Pt-labeled, (SP-4-2)-isomer NSC 170898 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















